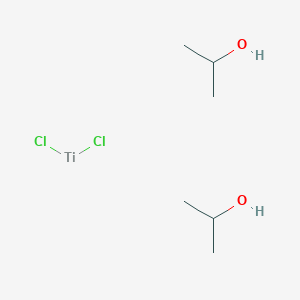

dichlorotitanium;propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H16Cl2O2Ti |

|---|---|

Molecular Weight |

238.96 g/mol |

IUPAC Name |

dichlorotitanium;propan-2-ol |

InChI |

InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

CGWFOWZGURYLHA-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)O.CC(C)O.Cl[Ti]Cl |

Origin of Product |

United States |

Thermoregulation and Heat Management:the Reaction of Titanium Halides with Alcohols is Known to Be Strongly Exothermic.noahchemicals.comwhat Can Be Easily Controlled in a Small Flask with an Ice Bath Can Become a Significant Safety Hazard on a Larger Scale.

Challenge: A larger reaction volume has a smaller surface-area-to-volume ratio, making heat dissipation less efficient and increasing the risk of a thermal runaway.

Solution: Scale-up requires moving from standard glassware to jacketed reactors connected to cryostats or controlled cooling systems. This allows for precise monitoring and management of the internal reaction temperature. Baffling within the reactor can also improve mixing and heat transfer.

Reagent Handling and Inert Atmosphere:titanium Ii and Titanium Iv Compounds Are Extremely Sensitive to Moisture and Atmospheric Oxygen.noahchemicals.comthieme Connect.demaintaining an Inert Environment is Crucial to Prevent the Formation of Titanium Oxides and Ensure the Purity of the Product.

Challenge: Purging large volumes of air and transferring large quantities of air-sensitive reagents safely becomes more complex.

Solution: The use of a glovebox for weighing and initial setup is often necessary. For the reaction itself, a robust Schlenk line or a dedicated inert-atmosphere reactor system is required. Reagents should be added via cannula transfer or through sealed addition funnels under a positive pressure of argon or nitrogen.

Mixing and Mass Transfer:ensuring That Reactants Are Mixed Efficiently is Vital for a Consistent Reaction and to Avoid Localized Hot Spots.

Challenge: Simple magnetic stirring is often inadequate for larger, thicker slurries or viscous reaction mixtures.

Solution: Mechanical overhead stirrers with appropriately designed impellers (e.g., anchor or turbine stirrers) are necessary to provide sufficient agitation and ensure homogeneity throughout the reaction vessel.

Product Isolation and Purification:techniques That Are Simple on a Small Scale, Such As Filtration Through a Small Funnel, Become Bottlenecks During Scale Up.

Ligand Design and Modification Strategies for Titanium-Isopropoxide-Chloride Systems

The coordination environment of the titanium atom in dichlorotitanium;propan-2-ol is significantly affected by the presence of ancillary, or supporting, ligands. These ligands can modulate the electronic properties of the titanium center, which in turn influences the catalytic activity of the complex. For instance, the introduction of electron-withdrawing groups on the ancillary ligands can increase the Lewis acidity of the titanium ion, a desirable trait for certain catalytic applications. nih.gov

The coordination number and geometry of the titanium center can also be dictated by the nature of the ancillary ligands. While titanium(IV) complexes commonly exhibit an octahedral coordination geometry, tetrahedral structures are also known, particularly with bulky ligands that sterically hinder the approach of additional coordinating species. wikipedia.org The interplay between the chloride, isopropoxide, and any ancillary ligands determines the final structure and, consequently, the reactivity of the complex. For example, in the synthesis of bis(phenoxy-imine) Ti(IV) complexes, the reaction of TiCl2(OiPr)2 with phenoxy-imine ligands leads to a change in the coordination sphere of the titanium atom, with the isopropoxide groups being replaced by the new ligands. mdpi.com

Achieving stereochemical control in the formation of titanium-isopropoxide-chloride complexes is crucial for their application in asymmetric synthesis. The use of chiral ancillary ligands is a common strategy to induce stereoselectivity. These chiral ligands can create a chiral environment around the titanium center, leading to the preferential formation of one enantiomer or diastereomer of the product in a catalyzed reaction.

For instance, titanium isopropoxide is a key component in the Sharpless epoxidation, a renowned method for the synthesis of chiral epoxides. wikipedia.org While the parent compound in that reaction is titanium tetraisopropoxide, the principles of stereochemical control can be extended to mixed chloride-isopropoxide systems. The coordination of a chiral ligand, such as a derivative of tartaric acid, to the titanium center directs the stereochemical outcome of the epoxidation. The specific geometry of the resulting complex, including the orientation of the isopropoxide and chloride ligands, is critical in determining the enantioselectivity of the reaction.

Molecular and Electronic Structure Elucidation Methodologies

A variety of experimental and computational techniques are employed to elucidate the molecular and electronic structures of titanium-isopropoxide-chloride complexes. These methods provide valuable insights into the bonding, geometry, and electronic properties of these compounds.

Furthermore, DFT studies can elucidate the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding the reactivity of the complex. For example, calculations can predict the relative stabilities of different isomers and provide insights into the reaction mechanisms of processes in which these complexes are involved. researchgate.net Theoretical studies have also been used to predict the role of electron densities on the titanium ion in the effectiveness of related Ziegler-Natta polymerization catalysts. nih.gov

Below is a table summarizing typical bond lengths in related titanium(IV) complexes, which can be used as a reference for computational models of this compound.

| Bond | Typical Bond Length (Å) |

| Ti-Cl | 2.22 - 2.32 |

| Ti-O (alkoxide) | 1.77 - 1.99 |

| Ti-N (ancillary) | 2.21 |

| Ti-C (ancillary) | 2.20 |

Note: These values are illustrative and can vary depending on the specific coordination environment of the titanium center.

The coordination geometry of titanium in this compound and related complexes is a key determinant of their properties. In the solid state, X-ray crystallography is the definitive method for determining the precise arrangement of atoms. For example, the molecular structure of a related complex, trans-[TiCl2(tmeda)2], reveals an octahedral coordination geometry around the titanium(II) center. acs.org For titanium(IV) complexes, a distorted tetrahedral or octahedral geometry is common. wikipedia.orgwikipedia.org

In solution, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying the coordination environment and potential isomerism. For instance, ¹³C NMR studies of Ti(O-i-Pr)Cl₃(PhCOR)₂ complexes have been used to probe the relative bonding abilities of different ligands. semanticscholar.org The presence of different ligands can lead to the formation of various isomers (e.g., cis and trans isomers in an octahedral complex), and NMR can often distinguish between these different forms. The study of isomeric titanium alkoxide trimeric clusters has shown that multiple stable isomers can exist with similar energies. researchgate.net

Ligand Exchange Dynamics and Kinetics in Solution

The ligands in titanium(IV) complexes are often labile, meaning they can be readily exchanged with other ligands present in the solution. The dynamics and kinetics of these ligand exchange processes are fundamental to the reactivity of the complexes, particularly in catalytic applications where the substrate must coordinate to the titanium center.

The rate of ligand exchange can be influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the temperature. For example, the replacement of an electron-donating isopropoxide ligand with an electron-withdrawing chloride ligand can make the titanium center more Lewis acidic, which in turn can accelerate the rate of subsequent reactions. chemrxiv.org

Kinetic studies of the decomposition of TiClx(OiPr)4-x species have shown that the rate of reaction is dependent on the chloride content. Specifically, the decomposition rate of TiCl₃(OiPr) is significantly faster than that of TiCl(OiPr)₃. chemrxiv.org This highlights the profound effect of the ligand set on the kinetic behavior of the complex. The study of ligand exchange in titanium(IV) complexes is an active area of research, with techniques such as electrospray ionization mass spectrometry (ESI-MS) being employed to probe the complex equilibria and kinetics in solution. nih.govnih.gov

The table below provides a qualitative overview of the factors influencing ligand exchange kinetics in titanium-isopropoxide-chloride systems.

| Factor | Influence on Ligand Exchange Rate |

| Chloride Content | Higher chloride content generally increases lability and reaction rates. |

| Ancillary Ligands | Bulky or strongly donating ligands can slow down exchange. |

| Solvent | Coordinating solvents can compete for coordination sites and influence rates. |

| Temperature | Higher temperatures typically increase the rate of ligand exchange. |

Mechanistic Investigations of Isopropoxide and Chloride Ligand Lability

The lability of isopropoxide and chloride ligands in dichlorotitanium complexes containing propan-2-ol has been investigated, revealing a dynamic behavior in solution. The stepwise reaction of titanium tetrachloride (TiCl₄) or titanium trichlorido(isopropoxide) (Ti(OiPr)Cl₃) with 2-propanol leads to the formation of dimeric complexes, such as [TiCl₂(OiPr)(HOiPr)(μ-Cl)]₂ and [TiCl₂(OiPr)(HOiPr)(μ-OiPr)]₂. These species are closely related to the monomeric this compound and serve as excellent models for studying ligand exchange phenomena. acs.org

Variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the dynamic processes in these systems. acs.org At ambient temperatures, the ¹H NMR spectra of these complexes often show broad signals, indicating that ligand exchange processes are occurring on the NMR timescale. acs.org As the temperature is lowered, these exchange processes can be "frozen out," leading to the appearance of distinct signals for chemically non-equivalent ligands. This allows for the elucidation of the solution-state structure and the dynamics of ligand exchange. acs.org

For instance, in a related dimeric complex, VT NMR studies in deuterated dichloromethane (B109758) (CD₂Cl₂) revealed that at room temperature, the methine and methyl protons of the isopropoxide and propan-2-ol ligands show broad peaks. Upon cooling, these broad signals resolve into distinct sets of resonances, corresponding to the different ligand environments in the static, dimeric structure. This demonstrates that the complexes are likely to retain their dimeric nature in solution at low temperatures. acs.org The observation of distinct signals for terminal and bridging ligands, as well as for isopropoxide and coordinated propan-2-ol, provides direct evidence for the lability and exchange of these ligands.

The general mechanisms for ligand substitution at a metal center can be broadly classified as dissociative (D), associative (A), or interchange (I). In a dissociative mechanism, a ligand first detaches from the metal center, forming an intermediate with a lower coordination number, which is then attacked by the incoming ligand. In an associative mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordination intermediate, from which the leaving group then departs. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without a distinct intermediate. The specific pathway followed by this compound and related complexes will be influenced by a variety of factors.

Analysis of the solid-state structures of related dimeric titanium complexes provides insights into the relative bonding strengths, which in turn influences lability. A proposed order of relative bonding ability is: terminal isopropoxide > terminal chloride > coordinated propan-2-ol > bridging isopropoxide > bridging chloride. acs.org This suggests that the coordinated propan-2-ol would be the most labile neutral ligand, while the terminal chloride would be more labile than the terminal isopropoxide.

Factors Influencing Exchange Rates and Equilibria

The rates and equilibria of isopropoxide and chloride ligand exchange in this compound are influenced by a combination of electronic and steric factors, as well as the concentration of the exchanging species and the nature of the solvent.

Electronic Effects: The nature of the titanium-ligand bond plays a crucial role. The Ti-O bond of an isopropoxide ligand is generally considered to be stronger and less labile than the Ti-Cl bond of a chloride ligand. This is due to the greater negative charge and better sigma-donating capability of the alkoxide oxygen compared to the chloride ion. Replacing an electron-donating isopropoxide with a more electron-withdrawing chloride ligand increases the Lewis acidity of the titanium center. This, in turn, can stabilize the transition state for nucleophilic attack, potentially accelerating ligand exchange.

Concentration and Solvent Effects: The rate of ligand exchange can be dependent on the concentration of the exchanging ligands in solution. For example, in the presence of excess propan-2-ol, the exchange of coordinated propan-2-ol molecules is expected to be rapid. The solvent can also play a direct role in the exchange mechanism, either by competing for coordination sites on the titanium center (in the case of coordinating solvents) or by influencing the stability of charged intermediates or transition states.

The dynamic behavior observed in VT NMR studies highlights the delicate balance of these factors. The coalescence and sharpening of NMR signals as a function of temperature can, in principle, be used to determine the activation parameters (ΔH‡ and ΔS‡) for the exchange processes, providing quantitative insights into the energetics of ligand lability.

Below is a summary of the expected influences on ligand exchange rates in this compound and related complexes.

| Factor | Influence on Ligand Exchange Rate | Mechanistic Implication |

| Increased Temperature | Increases | Provides energy to overcome activation barriers for exchange. |

| Higher Lewis Acidity of Ti center | Generally Increases | Stabilizes negatively charged transition states, favoring associative pathways. |

| Increased Steric Bulk of Ligands | Can decrease associative rates or increase dissociative rates | Hinders approach of incoming ligands (A); relieves strain upon ligand departure (D). |

| Presence of Coordinating Solvent | Can Increase | May participate in the exchange process, facilitating ligand displacement. |

| Higher Concentration of Free Ligand | Increases bimolecular exchange rates | Favors associative or interchange mechanisms involving the free ligand. |

Elucidation of Reaction Pathways and Transition States

Mechanistic elucidation is fundamental to optimizing reaction conditions and expanding the synthetic utility of titanium-based catalysts. Studies focus on identifying key intermediates and understanding the energetic landscape of the reaction, including the transition states that govern reaction rates.

Spectroscopic techniques are indispensable tools for identifying and characterizing the transient species that form during a chemical reaction. In the context of this compound, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide critical insights.

NMR Spectroscopy: ¹H and ¹³C NMR can be used to monitor the coordination environment of the titanium center. For instance, the coordination of a carbonyl-containing substrate to the Lewis acidic titanium center would induce a downfield shift in the resonance of the carbonyl carbon and adjacent protons, indicating its activation. In-situ NMR experiments have been used to establish the formation of active catalytic species, such as the generation of [Cp₂Ti(OCH₂CH₃)₂] from the coordination of ethanol (B145695) to a titanocene (B72419) dichloride precursor. rsc.org

FT-IR Spectroscopy: This technique is particularly sensitive to changes in the vibrational frequencies of functional groups. The coordination of a carbonyl substrate to the titanium center weakens the C=O bond, resulting in a characteristic shift to a lower wavenumber in the IR spectrum. This shift provides direct evidence of Lewis acid-base adduct formation. Studies on the reactions of titanium(IV) isopropoxide with carboxylic acids have utilized FT-IR to confirm the replacement of alkoxy groups and the formation of new titanium complexes. researchgate.net

These spectroscopic methods allow for the real-time observation of ligand exchange, substrate binding, and the formation of catalytically active intermediates, which are essential for constructing a detailed reaction mechanism.

Kinetic analysis provides quantitative data on reaction rates and their dependence on the concentration of reactants and catalysts. This information is vital for determining the rate-limiting step and formulating a rate law that is consistent with a proposed mechanism. For titanium complexes closely related to this compound, such as dichlorobis(isopropoxide)titanium(IV) (TiCl₂(OⁱPr)₂), kinetic studies on their thermal decomposition have been performed.

The decomposition kinetics can be influenced by the ratio of chloride to isopropoxide ligands. For instance, in the precursor series TiCl₃(OⁱPr), TiCl₂(OⁱPr)₂, and TiCl(OⁱPr)₃, the initial rate of decomposition decreases as the chloride content decreases. chemrxiv.org This is attributed to the electron-withdrawing nature of the chloride ligands, which increases the Lewis acidity of the titanium metal center. chemrxiv.org The reaction kinetics for TiCl₃(OⁱPr) are well-described by a first-order rate law, while those for TiCl₂(OⁱPr)₂ and TiCl(OⁱPr)₃ are more adequately fitted to a linear, or zero-order, model under certain conditions. chemrxiv.org

Table 1: Kinetic Models for the Decomposition of TiClₓ(OⁱPr)₄₋ₓ Precursors. Data sourced from related studies on titanium chloride isopropoxide complexes. chemrxiv.org

Such studies reveal that the mechanism can shift, for example, from an Sₙ1-type pathway, where the rate-limiting step is the formation of a carbocation, to other pathways depending on the specific ligands and reaction conditions. chemrxiv.org

Isotope labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, or ¹⁶O with ¹⁸O), its position in the products can be determined using mass spectrometry or NMR spectroscopy. researchgate.net

In the context of catalysis by titanium complexes, isotope labeling can be used to:

Trace Oxygen and Hydrogen Atoms: Using deuterated propan-2-ol (CH₃CD(OH)CH₃) or ¹⁸O-labeled water can help elucidate the role of the alcohol ligand and trace proton transfer steps or the source of oxygen atoms in hydrolysis and condensation reactions. researchgate.net

Elucidate C-H and C-O Bond Activation: In reactions involving C-O bond cleavage, such as the ring-opening of epoxides, deuterium (B1214612) labeling can provide insight into the stereochemistry and mechanism of the bond-breaking and bond-forming steps. nih.gov For example, Gansäuer and colleagues utilized a Ti(III)-catalyzed epoxide ring-opening with a deuterium source (PhSiD₃) to prepare β-deuterated alcohols, demonstrating a specific pathway for C-O bond activation and D-incorporation. nih.gov

While specific isotope labeling studies on this compound are not widely documented, the principles are broadly applied in titanium chemistry to differentiate between proposed reaction pathways and to verify the involvement of specific bonds in the rate-determining step. researchgate.net

Role as a Lewis Acid in Organic Transformations

Titanium(IV) complexes are well-established Lewis acids owing to the electropositive nature of the titanium center, which has vacant d-orbitals available for coordination. nih.gov This Lewis acidity is central to the catalytic activity of this compound in a variety of organic transformations.

The primary role of the titanium complex as a Lewis acid catalyst is to activate electrophilic substrates, particularly those containing carbonyl groups (aldehydes, ketones, esters) or other unsaturated functionalities.

The activation process involves the coordination of a lone pair of electrons from the substrate's heteroatom (typically oxygen) to the electron-deficient titanium center. This coordination has two major effects:

Increased Electrophilicity: It withdraws electron density from the substrate, particularly from the carbonyl carbon, making it significantly more electrophilic and susceptible to attack by weak nucleophiles.

Stereochemical Control: When chiral ligands are part of the titanium complex, this coordination can occur in a stereodefined manner, allowing for the transfer of chirality and the formation of enantiomerically enriched products. researchgate.net

This mode of activation is fundamental to a wide range of reactions, including Diels-Alder reactions, aldol (B89426) additions, and enantioselective alkylations of aldehydes. researchgate.netnih.gov The efficiency of activation is modulated by the other ligands on the titanium; electron-withdrawing groups like chloride enhance the Lewis acidity compared to electron-donating alkoxide groups.

The this compound complex is not necessarily the sole catalytically active species in a reaction mixture. It can undergo ligand exchange to form other reactive titanium species. The hydrolysis and condensation of titanium alkoxides are fundamental processes in sol-gel chemistry and serve as a model for the types of transformations the complex can undergo. aau.dkresearchgate.net

Formation of Titanium Alkoxides: The coordinated propan-2-ol can be deprotonated, or it can be exchanged with other alcohols present in the reaction medium, leading to the formation of titanium(IV) alkoxides. These alkoxides can themselves be catalytically active or act as precursors to the active catalyst. rsc.org The hydrolysis of titanium alkoxides, initiated by water, leads to the formation of Ti-OH moieties, which can then condense to form Ti-O-Ti bridges, the basis of titanium dioxide materials. aau.dkgoogle.com

Role of Halide Ligands: The chloride ligands are also subject to exchange. In reactions involving silyl (B83357) nucleophiles, for example, the formation of a titanium-enolate might be accompanied by the generation of a silyl chloride, indicating the transfer of the halide from titanium. The relative lability of the Ti-Cl bond is a key feature of the reactivity of such complexes. Computational studies on the hydrolysis of TiCl₄ show a stepwise replacement of chloride with hydroxide, forming various titanium oxychloride intermediates, highlighting the dynamic nature of the Ti-Cl bond in the presence of nucleophiles. acs.orgresearchgate.net

The in-situ generation of these various titanium species—alkoxides, hydroxides, and mixed halide-alkoxides—can lead to complex reaction networks where the identity of the most active catalyst may differ from the precursor initially added.

Catalytic Cycle Delineation in Polymerization and Organic Synthesis

The catalytic prowess of this compound is unlocked through its interaction with cocatalysts, which initiates a series of steps leading to the formation of active catalytic species. These species then participate in a cyclic process of monomer coordination, insertion, and chain propagation, ultimately yielding polymeric chains or desired organic molecules.

Identification of Active Catalytic Species

The activation of this compound, analogous to other Ziegler-Natta precatalysts, involves the formation of a coordinatively unsaturated, electrophilic titanium center. This is the catalytically active species responsible for initiating and sustaining the reaction. The general consensus points to a titanium cation as the active site.

In the context of olefin polymerization, the activation process, typically with an organoaluminum compound like triethylaluminum (B1256330) (AlEt₃) or methylaluminoxane (B55162) (MAO), begins with the alkylation of the titanium center. mdpi.comcore.ac.ukscienceinfo.com The cocatalyst donates an alkyl group to the titanium, and in turn, abstracts a halide or alkoxide ligand. This exchange creates a titanium-carbon bond and a vacant coordination site, which is essential for the subsequent coordination of the monomer. mdpi.comcore.ac.ukscienceinfo.com

The generally accepted Cossee-Arlman mechanism posits that the active center is a titanium ion with an empty coordination site. nih.gov The alkene monomer coordinates to this vacant site, forming a π-complex. Subsequently, the alkyl group already attached to the titanium migrates to one of the carbons of the coordinated alkene, forming a new, longer alkyl chain and regenerating the vacant coordination site for the next monomer to bind. This insertion step is the fundamental chain propagation reaction in Ziegler-Natta polymerization.

While the general principle is understood, the specific nature of the active species derived from a mixed-ligand precursor like this compound is more nuanced. The relative lability of the chloride versus the isopropoxide ligand influences which group is preferentially abstracted by the cocatalyst. This, in turn, affects the steric and electronic environment of the resulting active titanium center, thereby influencing the catalytic activity and the properties of the final polymer. Research on titanium(IV) complexes with both chloride and alkoxide ligands has shown their efficacy in ethylene (B1197577) polymerization when activated with MAO or a combination of alkylaluminum chlorides and dibutylmagnesium. nih.gov

In organic synthesis, such as the Kulinkovich reaction for cyclopropanol (B106826) formation from esters and Grignard reagents catalyzed by titanium(IV) isopropoxide, the active species is believed to be a low-valent titanium complex. This species is formed in situ through the reaction of the titanium precatalyst with the Grignard reagent. The catalytic cycle is thought to involve the formation of a titanacyclopropane intermediate.

Role of Cocatalysts and Activators in Catalytic Efficiency

Cocatalysts and activators are indispensable for the catalytic activity of this compound. Their primary functions are to alkylate the titanium center, generate the active cationic species, and stabilize it.

Organoaluminum compounds are the most common cocatalysts. Their roles include:

Alkylation: As mentioned, they provide the initial alkyl group that forms the first titanium-carbon bond, which is the starting point for polymer chain growth. mdpi.comcore.ac.ukscienceinfo.com

Generation of the Active Site: By abstracting a ligand (chloride or isopropoxide), they create the necessary vacant coordination site on the titanium center, rendering it catalytically active. mdpi.comcore.ac.ukscienceinfo.com

Scavenging Impurities: Organoaluminum compounds are excellent scavengers for impurities like water and oxygen, which would otherwise deactivate the sensitive titanium catalyst.

Methylaluminoxane (MAO) is a particularly effective activator, especially for homogeneous Ziegler-Natta catalysts. It is a complex oligomeric species believed to function by abstracting a ligand from the titanium precatalyst to form a weakly coordinating anion, which in turn stabilizes the cationic titanium active center. The Lewis acidity of MAO is a key factor in its ability to generate and maintain a high concentration of active sites.

The interaction between the titanium precatalyst and the cocatalyst can lead to the formation of various titanium species with different oxidation states (e.g., Ti⁴⁺, Ti³⁺, Ti²⁺). It is generally believed that Ti³⁺ species are highly active for the polymerization of both ethylene and propylene (B89431).

The following table summarizes the key functions of common cocatalysts in the activation of this compound based systems:

| Cocatalyst/Activator | Primary Functions | Typical Observations |

| Trialkylaluminum (e.g., AlEt₃) | Alkylation of the titanium center, Scavenging of impurities | Can lead to the reduction of the titanium center. |

| Alkylaluminum Halides (e.g., Et₂AlCl) | Generation of cationic active species through halide abstraction | Often used in combination with other activators. |

| Methylaluminoxane (MAO) | Strong Lewis acid, efficient in generating and stabilizing cationic active sites | Requires a large excess relative to the titanium precatalyst. |

| Binary Systems (e.g., EtₙAlCl₃₋ₙ + Bu₂Mg) | Can lead to very high catalytic activities | Effective for producing specialty polymers like UHMWPE. nih.gov |

Catalytic Applications of Dichlorotitanium;propan 2 Ol in Advanced Chemical Synthesis

Olefin Polymerization and Oligomerization Catalysis

Titanium-based catalysts are cornerstones of the polyolefin industry, and complexes like dichlorotitanium;propan-2-ol are subjects of research for their potential to control polymer architecture. The electronic and steric environment of the titanium center, dictated by its ligands, is crucial in determining the outcome of the polymerization process.

Research into ethylene (B1197577) and propylene (B89431) polymerization often involves titanium(IV) complexes. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the behavior of analogous titanium complexes provides significant insights. For instance, half-titanocene complexes bearing phenoxy ligands, such as (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃), have demonstrated high catalytic activity for ethylene polymerization, reaching up to 8.4 × 10⁶ g of polyethylene (B3416737) per mole of titanium per hour at room temperature. The activity of such catalysts is influenced by the ancillary ligands attached to the titanium center.

In propylene polymerization, titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂) is a common component of Ziegler-Natta catalysts. The interaction of TiCl₄ with the support and co-catalysts like trialkylaluminum compounds leads to the formation of active sites for polymerization. The stereospecificity of these catalysts is a critical area of investigation, with the goal of producing isotactic polypropylene. While not a direct equivalent, this compound can be considered a precursor or a model compound for understanding the fundamental steps of initiation and propagation in these complex catalytic systems. The isopropoxy group can influence the electronic properties of the titanium center, thereby affecting its activity and the properties of the resulting polymer.

The polymerization of ethylene with dendritic titanium catalysts, synthesized from materials including TiCl₄, has been shown to produce ultra-high-molecular-weight polyethylene. The catalytic activity of these systems is dependent on reaction conditions such as temperature, pressure, and the molar ratio of the aluminum co-catalyst to titanium. For example, one study found an optimal catalytic activity at 25°C with an ethylene pressure of 1.0 MPa and an Al/Ti molar ratio of 1,000.

| Catalyst System | Monomer | Activity (g Polymer / mol Ti · h) | Polymer Type |

|---|---|---|---|

| (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃) / MAO | Ethylene | 8.4 × 10⁶ (at room temp) | Polyethylene |

| Dendritic Titanium Catalyst / MAO | Ethylene | 7.856 × 10⁴ | Ultra-High-Molecular-Weight Polyethylene |

| TiCl₄–Al(C₂H₅)₂Cl/Mg(C₄H₉)₂ | Propylene | - | Atactic Polypropylene |

The control of polymer stereochemistry is a significant objective in olefin polymerization. For propylene polymerization, achieving high isotacticity is often desirable for enhanced material properties. This is typically accomplished using Ziegler-Natta catalysts, where the structure of the titanium active sites on the MgCl₂ support plays a crucial role. The addition of internal and external electron donors to the catalyst system is a common strategy to improve stereospecificity.

While direct studies on this compound for stereoregular polymerization are not detailed in the search results, research on related systems provides valuable context. For instance, titanium-based catalysts containing diamide (B1670390) ligands have been investigated for the synthesis of isotactic polypropylene. The steric hindrance around the active metal center, influenced by the substituents on the ligand, was found to be important for the stereospecificity of the catalyst system. This suggests that the isopropoxy group in this compound, with its specific steric and electronic properties, could influence the stereochemical outcome of propylene insertion.

The Cossee-Arlman mechanism is a widely accepted model for explaining the stereospecificity of Ziegler-Natta catalysts. This mechanism proposes that the monomer approaches the titanium active center and inserts into the titanium-alkyl bond. The stereochemistry of the resulting polymer is determined by the specific coordination geometry of the active site and the way it directs the orientation of the incoming monomer and the growing polymer chain. The nature of the ligands on the titanium, such as the chloride and isopropoxide groups, would directly impact this coordination environment.

The incorporation of comonomers, such as α-olefins, into a polyethylene chain is a key strategy for modifying the polymer's properties, leading to materials like linear low-density polyethylene (LLDPE). Titanium(IV) complexes are actively researched for their potential in such copolymerization reactions.

A study on a Ti(IV) diisopropoxy complex bearing a tridentate [O⁻,S,O⁻]-type bis(phenolato) ligand, specifically [2,2′-S(4-Me,6-tBuC₆H₂O)₂]Ti(OⁱPr)₂, demonstrated excellent activities (up to 10⁶ g molTi⁻¹ h⁻¹) for the copolymerization of ethylene with various α-olefins and cyclic olefins when activated with methylaluminoxane (B55162) (MAO). This complex, which features two isopropoxy groups, is structurally related to this compound. The research found that good comonomer incorporation was achieved, with a tendency for comonomer alternation. The incorporation of α-olefins decreased in the order of 1-hexene (B165129) > 1-pentene (B89616) > 4-methyl-1-pentene.

The study also investigated the copolymerization of ethylene with cyclic olefins like norbornene and dicyclopentadiene, achieving efficient comonomer incorporation of 10 to 40 mol%. This highlights the versatility of such titanium-isopropoxide complexes in creating a diverse range of copolymer architectures.

| Catalyst | Comonomer | Comonomer Incorporation (mol%) | Catalyst Activity (g / mol Ti · h) |

|---|---|---|---|

| [2,2′-S(4-Me,6-tBuC₆H₂O)₂]Ti(OⁱPr)₂ / MAO | 1-Hexene | ~15 | Up to 10⁶ |

| 1-Pentene | ~15 | Up to 10⁶ | |

| 4-Methyl-1-pentene | ~15 | Up to 10⁶ | |

| [2,2′-S(4-Me,6-tBuC₆H₂O)₂]Ti(OⁱPr)₂ / MAO | Norbornene | 10 - 40 | Up to 10⁶ |

| Dicyclopentadiene | 10 - 40 | Up to 10⁶ |

Catalysis in Carbon-Carbon Bond Forming Reactions

Titanium(IV) complexes are well-known Lewis acids and can catalyze a variety of carbon-carbon bond-forming reactions. The electrophilicity of the titanium center allows it to activate carbonyl groups and other functional groups, facilitating nucleophilic attack.

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Lewis acids are often employed to catalyze this reaction by coordinating to the carbonyl oxygen of the aldehyde or ketone, thereby increasing its electrophilicity. Titanium(IV) complexes, including titanium tetrachloride and titanium(IV) isopropoxide, are known to be effective Lewis acid catalysts in this context.

While specific research on the use of this compound in aldol reactions is not present in the provided search results, the known reactivity of related titanium compounds suggests its potential. For example, titanium(IV) isopropoxide has been used as a Lewis acid in the cyclization of β-ketoamides and primary amides to form pyrimidin-4-ones. Furthermore, titanium(IV)-mediated aldol-type condensations of zinc enolates with carbonyl electrophiles have been reported. The presence of both electron-withdrawing chloride ligands and an electron-donating isopropoxide ligand in this compound could modulate its Lewis acidity and, consequently, its catalytic activity and selectivity in aldol-type reactions.

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Lewis acids can catalyze the Diels-Alder reaction by coordinating to the dienophile, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction.

Titanium(IV) complexes are known to act as Lewis acid catalysts in Diels-Alder reactions. For instance, an aqueous Ti(IV)-catalyzed Diels-Alder reaction has been reported, which is a rare example of such a reaction in water. This demonstrates the potential for titanium-based catalysts to function in environmentally benign solvent systems. Although there is no specific mention of this compound in the provided search results for this application, its character as a titanium(IV) Lewis acid suggests it could be a viable catalyst. The specific combination of chloro and isopropoxy ligands would influence its solubility, stability, and catalytic efficiency in different reaction media.

Cross-Coupling Methodologies

The utility of titanium-based catalysts, particularly those involving Ti(III)/Ti(IV) redox cycles, has been extended to innovative cross-coupling reactions. These methodologies often leverage the generation of radical intermediates from a variety of precursors. While direct applications of this compound are not extensively detailed, related titanium species serve as potent catalysts for the formation of carbon-carbon and carbon-heteroatom bonds.

Titanium(III) species, often generated in situ from Ti(IV) precursors, can initiate radical processes by activating stable functional groups such as epoxides, alkyl halides, and nitriles. For instance, in dual catalytic systems, a Ti(III) complex can induce the ring-opening of an epoxide to form a carbon-centered radical. This radical can then participate in a cross-coupling reaction catalyzed by a second metal, such as nickel, to couple with aryl halides.

Another significant strategy involves the reductive cross-electrophile coupling. Titanium catalysts can activate alcohols or alkyl halides to generate nucleophilic radical intermediates. These intermediates can then be coupled with various electrophiles, including vinyl halides or Michael acceptors. For example, a Ti(III)-catalyzed radical alkylation of alkyl chlorides with Michael acceptors proceeds via the abstraction of a chlorine atom by the titanium complex, followed by the addition of the resulting carbon-centered radical to the acceptor. These reactions highlight the versatility of titanium catalysis in forging complex molecular architectures through radical-mediated pathways.

Catalytic Transformations of Oxygen-Containing Compounds

This compound and related titanium alkoxides are effective catalysts for a range of transformations involving oxygen-containing substrates. Their activity stems from the Lewis acidic nature of the titanium center, which can activate carbonyl groups and facilitate nucleophilic attack.

Esterification and Transesterification Catalysis

Titanium alkoxides are widely recognized as efficient catalysts for esterification and transesterification reactions. These processes are fundamental in organic synthesis for producing esters used in various industries. The catalysis typically proceeds through the activation of a carboxylic acid or an ester by the Lewis acidic titanium center.

In esterification, the titanium catalyst coordinates to the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating attack by an alcohol. The reaction between titanium isopropoxide and acetic acid, for example, leads to the formation of isopropyl acetate. The process can be significantly accelerated using microwave heating, with reactions often reaching completion within an hour at elevated temperatures. This methodology is compatible with a wide range of substrates, including aromatic, aliphatic, and heteroaromatic acids, as well as acid-sensitive alcohols.

Transesterification involves the exchange of the alkoxy group of an ester with another alcohol. Titanium-based catalysts are highly effective, and their amphoteric nature, combining Lewis acidity at the metal center with the Brønsted basicity of a bound carboxylate group, can be crucial for catalytic activity.

Table 1: Performance of Various Titanium Catalysts in Esterification Reactions

| Catalyst | Carboxylic Acid | Alcohol | Conditions | Yield | Source |

|---|---|---|---|---|---|

| Titanium Isopropoxide | Various Aromatic/Aliphatic Acids | Various Alcohols | 160 °C, Microwave, 1h | Good to Excellent | |

| TiCl₄ | Phenylacetic Acid | 2-Propanol | Hexane, r.t., 10h | 70% | |

| TiCl₄ | Acetic Acid | 3-Phenyl-1-propanol | Dichloromethane (B109758), r.t., 10h | 97% |

Ring-Opening Polymerization of Cyclic Esters

Titanium complexes, particularly those derived from titanium alkoxides, are highly active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL). This process is a primary route to producing biodegradable and biocompatible polymers such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL). The use of chlorine-substituted titanium isopropoxides for lactide polymerization has been specifically noted.

The polymerization mechanism generally follows a coordination-insertion pathway. The cyclic ester monomer first coordinates to the titanium metal center. Subsequently, the acyl-oxygen bond of the ester is cleaved, and the monomer inserts into the bond between the titanium and the growing polymer chain. Kinetic studies often reveal that the polymerization follows first-order kinetics with respect to the monomer concentration.

The characteristics of the resulting polymer, such as molecular weight (Mₙ) and polydispersity index (PDI), can be controlled by the choice of catalyst and reaction conditions. For instance, supporting titanium alkoxide catalysts on silica (B1680970) can lead to higher molecular weight polymers compared to their homogeneous counterparts. Bimetallic titanium complexes have also been shown to exhibit higher polymerization activity than their mononuclear analogs.

Table 2: Ring-Opening Polymerization of Cyclic Esters Using Titanium-Based Catalysts

| Catalyst System | Monomer | Conditions | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Source |

|---|---|---|---|---|---|---|

| Chlorine-substituted titanium isopropoxide | Lactide | Not specified | Not specified | 35,000-40,000 | 1.7-2.2 | |

| TiCl(O-i-Pr)₃/SiO₂ | L-Lactide | 130 °C, Bulk | >90% (in 2h) | ~45,000 | ~1.8 | |

| Bimetallic Salen-Ti Complex | L-Lactide | Toluene, 100 °C | 98% (in 24h) | 26,100 | 1.25 | |

| Dinuclear Zirconium Salen Complex | L-Lactide | Bulk, 10 min | >90% | High | Low |

Selective Oxidation and Reduction Methodologies

Titanium-based reagents are pivotal in a variety of selective oxidation and reduction methodologies. Titanium isopropoxide is a well-known precursor for the catalyst used in the Sharpless asymmetric epoxidation, a process for synthesizing chiral 2,3-epoxyalcohols.

In the realm of selective oxidation, titania-supported catalysts have been studied for the gas-phase photooxidation of propan-2-ol. Systems treated at high temperatures can exhibit an electron transfer from the titania support to the metal particles, which enhances catalytic performance by preventing electron-hole recombination. The selective oxidation of propane (B168953) over vanadia/titania catalysts has also been investigated, where the titania support modifies the activity and selectivity, favoring the formation of propene.

Enantioselective Catalysis and Chiral Induction

The development of chiral titanium catalysts has opened avenues for a wide range of enantioselective transformations, including additions of alkyl groups to aldehydes and cycloaddition reactions. These catalysts are typically designed by incorporating chiral ligands into the titanium coordination sphere, creating a stereochemically defined environment for the reaction to occur.

Development of Chiral this compound Derivatives

A highly effective strategy for asymmetric synthesis involves the in situ generation of chiral titanium catalysts from this compound. This is achieved through an alkoxy exchange reaction where the isopropoxide ligands are displaced by a chiral diol. A prominent example is the use of a C₂-symmetric 1,4-diol, readily derived from tartaric acid, to create a chiral Lewis acid catalyst.

This chiral titanium reagent, prepared from dichlorodiisopropoxytitanium(IV) and the chiral diol, is a powerful catalyst for the asymmetric Diels-Alder reaction. In the presence of molecular sieves, it catalyzes the reaction between various α,β-unsaturated carboxylic acid derivatives and dienes to produce optically active cycloadducts with high enantioselectivity. The reactivity and enantioselectivity of these reactions are highly dependent on the solvent, with non-polar solvents like mesitylene (B46885) or toluene-petroleum ether mixtures affording the best results. This methodology has been successfully applied to synthesize a variety of valuable chiral intermediates.

Table 3: Asymmetric Diels-Alder Reactions Catalyzed by Chiral Titanium Reagent Derived from this compound

| Dienophile | Diene | Conditions | Yield (%) | Enantiomeric Excess (% ee) | Source |

|---|---|---|---|---|---|

| 3-Acryloyl-1,3-oxazolidin-2-one | 1,3-Butadiene | Toluene-Petroleum Ether, -30 °C | 84 | 92 | |

| 3-Acryloyl-1,3-oxazolidin-2-one | Isoprene | Toluene-Petroleum Ether, -30 °C | 100 | 91 | |

| 3-Acryloyl-1,3-oxazolidin-2-one | Cyclopentadiene | Toluene-Petroleum Ether, -78 °C | 88 | >96 | |

| 3-Crotonoyl-1,3-oxazolidin-2-one | Cyclopentadiene | Toluene-Petroleum Ether, -78 °C | 72 | 91 |

Asymmetric Synthesis of Fine Chemicals

The utility of this compound, more formally known as dichlorodiisopropoxytitanium(IV), extends into the sophisticated realm of asymmetric synthesis, where it serves as a crucial precursor for the generation of chiral Lewis acid catalysts. These catalysts are instrumental in producing enantiomerically enriched fine chemicals, which are of significant interest in the pharmaceutical and agrochemical industries. The in situ modification of dichlorodiisopropoxytitanium(IV) with chiral ligands allows for the creation of tailored catalytic environments that can effectively control the stereochemical outcome of a variety of chemical transformations.

One of the most notable applications in this area is in the catalysis of asymmetric Diels-Alder reactions. Research has demonstrated that a potent chiral titanium catalyst can be prepared through the alkoxy exchange between dichlorodiisopropoxytitanium(IV) and a chiral 1,4-diol, which is itself derived from (2R,3R)-tartrate. scilit.com This approach has proven highly effective for the reaction between 3-acryloyl-1,3-oxazolidin-2-one and various dienes. scilit.com

The reactions, conducted in a toluene–petroleum ether solvent system and in the presence of Molecular Sieves 4A, have yielded the corresponding Diels-Alder adducts with impressive results. scilit.com The yields of these reactions are consistently high, and more importantly, the enantioselectivity is excellent, indicating a high degree of stereochemical control exerted by the catalyst. scilit.com This methodology has also been successfully applied to dienes that contain a heteroatom, such as 2-ethylthio-1,3-butadiene, which results in a Diels-Alder adduct of high optical purity. scilit.com The high yields and exceptional enantiomeric excesses achieved underscore the value of dichlorodiisopropoxytitanium(IV) as a foundational component in the development of effective catalysts for asymmetric C-C bond formation.

The detailed findings from these catalytic applications are summarized in the table below, illustrating the performance of the chiral titanium catalyst derived from dichlorodiisopropoxytitanium(IV) in the asymmetric Diels-Alder reaction.

Table 1: Performance in Asymmetric Diels-Alder Reactions

| Reactants | Yield (%) | Enantioselectivity (% ee) |

|---|

Applications of Dichlorotitanium;propan 2 Ol in Materials Science Research

Precursor Chemistry for Inorganic Materials Synthesis

These titanium complexes are instrumental as precursors for creating pure inorganic materials, most notably titanium dioxide (TiO₂), due to their convenient decomposition and hydrolysis pathways.

The sol-gel process is a widely used wet-chemical technique for fabricating metal oxides from molecular precursors. researchgate.net Titanium alkoxides, such as titanium isopropoxide, are common starting materials for producing TiO₂ powders, thin films, and aerogels. researchgate.netmdpi.comwikipedia.org The process involves the hydrolysis and condensation of the precursor in a solvent, often an alcohol. researchgate.netirost.ir

The introduction of chloride into the precursor system, or the use of a mixed-ligand species like TiCl₂(O-i-Pr)₂, can significantly influence the reaction kinetics. For instance, the hydrolysis rate of the precursor is a critical factor that determines the structure and properties of the final TiO₂ material. irost.ir Modifying the precursor with chelating agents can retard the highly reactive hydrolysis and condensation process, allowing for better control over the material's properties. bibliotekanauki.pl The choice of precursor and synthesis conditions, such as pH and calcination temperature, has a profound effect on the crystalline phase (anatase, rutile, or brookite), particle size, and surface area of the resulting TiO₂. researchgate.netresearchgate.netmdpi.com

Table 1: Influence of Synthesis Parameters on TiO₂ Properties in Sol-Gel Method

| Parameter | Effect | Reference |

|---|---|---|

| Precursor Type (e.g., alkoxide vs. inorganic salt) | Affects reaction pathway (alcohol-based vs. aqueous-based) and final TiO₂ phase. | researchgate.net |

| Precursor Concentration | Influences crystallite size; higher concentrations can lead to larger crystallites. | mdpi.com |

| Solvent | Affects the surface properties and crystallinity of TiO₂ nanoparticles. Acetic acid as a solvent can lead to smaller, more crystalline particles compared to ethanol (B145695). | irost.ir |

| pH | Controls the peptization step and impacts the final crystalline phase composition. | mdpi.com |

| Calcination Temperature | Determines the crystalline phase transformation (e.g., amorphous to anatase, anatase to rutile) and crystallite size. | mdpi.commdpi.com |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for depositing high-quality, uniform thin films. Titanium(IV) alkoxides are conventional precursors for the growth of TiO₂ and other titanium-containing materials via these methods. mocvd-precursor-encyclopedia.de The choice of precursor is critical, as it must possess adequate volatility and thermal stability. mocvd-precursor-encyclopedia.derub.de

Titanium isopropoxide, Ti(O-i-Pr)₄, has been successfully used as a precursor in both ALD and pulsed CVD for depositing TiO₂ films. acs.org The use of mixed halide-alkoxide precursors can offer advantages by modifying the deposition temperature window and reaction byproducts. For example, while titanium tetrachloride (TiCl₄) is a common ALD precursor, it produces corrosive HCl as a byproduct. researchgate.net Amide-based precursors like tetrakis(dimethylamido)titanium (TDMAT) allow for lower deposition temperatures but can introduce impurities. researchgate.net A precursor like dichlorodiisopropoxytitanium offers a balance, combining the reactivity of the Ti-Cl bond with the decomposition characteristics of the isopropoxide ligand.

Recent research has focused on developing new titanium precursors to improve deposition processes, aiming for lower temperatures, higher purity, and better film quality. rub.deresearchgate.net

Formation of Hybrid Organic-Inorganic Materials

The reactivity of dichlorotitanium;propan-2-ol type compounds allows for their integration with organic molecules, leading to the creation of hybrid materials with combined properties.

Titanium-based Metal-Organic Frameworks (Ti-MOFs) are a subclass of MOFs that have garnered significant interest for their potential in photocatalysis and chemical stability. magtech.com.cnntu.edu.sg However, the synthesis of Ti-MOFs is challenging due to the high reactivity of titanium precursors, which can lead to the formation of titanium oxides as byproducts. sioc-journal.cnresearchgate.net

The controlled hydrolysis of titanium precursors, including alkoxides like titanium isopropoxide, is a key strategy in the synthesis of Ti-MOFs. magtech.com.cn The choice of precursor, solvent, and reaction conditions is crucial to manage reactivity and promote the formation of crystalline MOF structures. researchgate.net Research has explored various methods, including solvothermal synthesis and post-synthetic modification, to construct Ti-MOFs. magtech.com.cnsioc-journal.cn Coordination polymers, which can be considered precursors or simpler analogues to MOFs, have also been synthesized using titanium isopropoxide and organic linkers. nih.govresearchgate.net

Table 2: Synthetic Strategies for Ti-MOFs

| Synthesis Method | Description | Reference |

|---|---|---|

| Solvothermal Synthesis | Reacting titanium precursors and organic linkers in a solvent at elevated temperature and pressure. This is the most common method. | ntu.edu.sg |

| Post-Synthetic Modification (PSM) | Introducing titanium ions into a pre-existing MOF structure through methods like ion exchange or ligand modification to avoid side reactions. | sioc-journal.cn |

| In Situ SBU Construction | Formation of the titanium-oxo secondary building units (SBUs) directly during the MOF synthesis. | magtech.com.cn |

Titanium alkoxide precursors are widely used in the synthesis of functional composite materials where TiO₂ nanoparticles are integrated into a matrix to impart specific properties. acs.org For example, TiO₂ can be combined with materials like carbon nanotubes or graphene to create composites with enhanced photocatalytic activity or bactericidal effects. researchgate.netresearchgate.net

The sol-gel method is often employed to coat or embed TiO₂ onto other materials. acs.orgslu.se The precursor, such as titanium isopropoxide, hydrolyzes to form TiO₂ nanoparticles that adhere to the surface or become incorporated within the bulk of the other component. These composites find applications in environmental remediation, self-cleaning surfaces, and improved solar cells. acs.orgslu.se

Advanced Ceramics and Nanomaterials Fabrication

The conversion of molecular precursors into ceramic materials is a key area of materials science. Advanced ceramics, such as titanium carbide (TiC) and titanium-containing composites, are known for their exceptional hardness, high-temperature stability, and wear resistance. preciseceramic.commetallurgyfordummies.com

The fabrication of these materials often starts with the synthesis of precursor powders, which are then formed and sintered at high temperatures. metallurgyfordummies.com Preceramic polymers, which can be chemically modified with metal alkoxides like titanium isopropoxide, are also used to create advanced ceramics with tailored microstructures and properties. mdpi.comunits.it This approach allows for the creation of silicon carbonitride (SiCN) ceramics containing titanium, which exhibit enhanced high-temperature stability. units.it

Furthermore, titanium precursors are fundamental to the synthesis of various nanomaterials. mdpi.comnih.gov Through methods like hydrothermal synthesis or controlled decomposition, precursors containing titanium, chloride, and isopropoxide can be transformed into nanoparticles, nanowires, and other nanostructures with unique properties for applications in electronics, catalysis, and energy storage. mdpi.comnih.govmdpi.com

Synthesis of Nanocrystalline Titania and Related Architectures

This compound, also known as dichlorodiisopropoxytitanium, serves as a valuable precursor in materials science for the synthesis of nanocrystalline titanium dioxide (TiO2), or titania. cymitquimica.com Its unique molecular structure, which combines reactive chloride groups and hydrolyzable isopropoxide ligands, offers distinct advantages in controlling the chemical reactions that lead to the formation of titania nanostructures. The synthesis of nanocrystalline titania from such precursors is a cornerstone of nanotechnology, as TiO2 exhibits compelling optical, electronic, and catalytic properties that are highly dependent on its particle size, phase, and structure. journal-spqeo.org.ua

The primary method for synthesizing titania from this compound and related compounds is the sol-gel process. This process typically involves the hydrolysis and polycondensation of the titanium precursor in a solvent matrix. The presence of both rapidly hydrolyzing chloride atoms and more slowly reacting isopropoxide groups allows for a staged reaction process. This can be manipulated to control nucleation and growth, which are the fundamental steps in forming nanoparticles.

Research has extensively explored various titanium precursors, such as titanium tetrachloride (TiCl4) and titanium isopropoxide (TTIP), through methods like sol-gel, hydrothermal, and solvothermal synthesis to produce nanocrystalline titania. journal-spqeo.org.uabham.ac.ukulaval.ca The principles derived from these studies are directly applicable to this compound. For instance, the hydrolysis of titanium alkoxides is a common route to generate high-purity TiO2 powders. journal-spqeo.org.ua Similarly, titanium chlorides are used to fabricate nanoparticles at or near room temperature. bham.ac.uk The combination within this compound allows for a synthesis that can be finely tuned. For example, a one-pot, template-free strategy using titanocene (B72419) dichloride, another precursor with both chloride and organic ligands, has been developed to synthesize hollow TiO2 nanostructures, where the mismatched hydrolysis rates of the different ligands drive the morphological transformation. chemicalbook.com

The synthesis conditions play a critical role in determining the final characteristics of the nanocrystalline titania. Key parameters include the choice of solvent, reaction temperature, pH, and the concentration of the precursor. Different alcohols and alcohol-water ratios, for instance, can be used to control the morphology of the nanoparticles at low temperatures. bham.ac.uk Hydrothermal methods, where the reaction is carried out in water under elevated temperature and pressure, are also employed to promote the crystallization of titania into specific phases like anatase or rutile. its.ac.id

The table below summarizes findings from research on the synthesis of nanocrystalline titania using related titanium precursors, illustrating the influence of various synthesis parameters.

| Precursor | Synthesis Method | Key Parameters | Resulting Material | Particle Size | Reference |

| Titanium Isopropoxide | Hydrolysis & Peptization | pH of aqueous solution = 2 | Anatase phase nanopowder | 7.6 nm | journal-spqeo.org.ua |

| Titanium Tetrachloride (TiCl4) | Hydrothermal | Addition of Polyethylene (B3416737) Oxide (PEO) | Anatase crystalline phase | 3.4 nm | its.ac.id |

| Titanocene Dichloride | One-pot, template-free | Acetone solvent, ammonia (B1221849) as basic source | Hollow TiO2 nanostructures | Controllable | chemicalbook.com |

| Titanium Isopropoxide | Sol-gel with ultrasonic activation | Near-neutral pH, aqueous medium | Stable nanocrystalline titania sol | Controllable | rsc.org |

| Titanium n-butoxide | Solvothermal | Oleic acid/Oleylamine (B85491) as capping agents | Rhombic, spherical, bar-shaped nanocrystals | Varies with shape | ulaval.ca |

This table presents data from research on various titanium precursors to illustrate synthesis principles applicable to this compound.

Control of Material Morphology and Crystallinity

The use of this compound as a precursor is particularly advantageous for exerting precise control over the morphology (shape and structure) and crystallinity (crystal phase) of the resulting titania materials. The final properties of the nanomaterial are not intrinsic to the chemical itself but are determined by the intricate interplay of reaction kinetics and assembly processes during its formation. frontiersin.org Controlling these factors is essential for tailoring the material for specific applications, from photocatalysis to solar cells. chemicalbook.commdpi.com

The morphology of TiO2 nanostructures can be guided by adjusting synthesis conditions. The differential hydrolysis rates of the chloro- and isopropoxy- ligands in this compound are a key handle for this control. Rapid hydrolysis of the Ti-Cl bonds can lead to initial nucleation, while the slower reaction of the Ti-isopropoxide bonds influences the subsequent growth and aggregation of the nanoparticles. This mechanism is analogous to the formation of hollow structures from titanocene dichloride, where mismatched hydrolysis rates lead to a transformation from solid to hollow spheres through a process known as Ostwald ripening. chemicalbook.com Furthermore, the addition of specific capping agents or structure-directing molecules can selectively adsorb to certain crystal faces, promoting growth in specific directions to yield morphologies like nanorods, nanowires, or nanosheets. ulaval.caresearchgate.net For example, studies using titanium butoxide with oleic acid and oleylamine as capping agents have produced a variety of shapes simply by varying the ratio of these agents. ulaval.ca

Crystallinity control is equally crucial, as different polymorphs of TiO2 (primarily anatase, rutile, and brookite) exhibit different properties. its.ac.id The anatase phase is often desired for photocatalytic applications, while rutile is a more thermodynamically stable phase. theaic.org The choice of precursor and the synthesis parameters directly influence the resulting crystalline phase.

Several factors are known to influence the final crystal structure:

Temperature: Thermal treatment (calcination) is a common method to induce phase transformations. For instance, amorphous titania can be converted to crystalline anatase, which upon further heating transforms to the more stable rutile phase. journal-spqeo.org.ua The transformation temperature can be influenced by the synthesis method and the presence of impurities or dopants.

pH: The acidity or basicity of the reaction medium significantly affects both the hydrolysis-condensation chemistry and the stability of the resulting colloidal particles. Highly acidic conditions (low pH) can favor the formation of fine, well-dispersed anatase particles. journal-spqeo.org.uabham.ac.uk

Solvent: The choice of solvent, such as different alcohols, can influence the reaction pathways and thus the crystalline phase and morphology of the final product. bham.ac.uk Solvothermal methods using benzyl (B1604629) alcohol, for instance, have been used to create nanocrystalline sheets of anatase titania. nih.gov

The following table details how specific synthesis parameters can be adjusted to control the morphology and crystallinity of the resulting titania nanomaterials.

| Parameter | Variation | Effect on Morphology | Effect on Crystallinity | Reference |

| Capping Agents | Varying Oleic Acid/Oleylamine ratio | Control over shapes (rhombic, dots, bars) | Primarily anatase phase | ulaval.ca |

| pH | Adjustment of pH in aqueous solution | Spherical morphology at low pH (e.g., 2) | Favors anatase at low temperatures | journal-spqeo.org.uaresearchgate.net |

| Solvent | Use of different alcohols (e.g., benzyl alcohol) | Formation of nanocrystalline sheets | Promotes anatase phase | bham.ac.uknih.gov |

| Temperature | Post-synthesis calcination | Increases particle size and aggregation | Drives anatase-to-rutile transformation | journal-spqeo.org.ua |

| Precursor Ligands | Mismatched hydrolysis rates (e.g., in titanocene dichloride) | Morphological transformation (solid to hollow) | Affects final crystal structure | chemicalbook.com |

This table illustrates the relationship between synthesis conditions and material properties, based on findings from related titanium precursors.

Advanced Analytical Methodologies in Dichlorotitanium;propan 2 Ol Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of dichlorotitanium;propan-2-ol, offering non-destructive ways to probe its molecular framework. Various spectroscopic methods are employed to confirm the compound's identity, purity, and structural features in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

¹H and ¹³C NMR: Proton and carbon-13 NMR spectra are fundamental for confirming the presence and connectivity of the propan-2-ol (isopropoxide) ligands. In a typical ¹H NMR spectrum, the methine proton (-CH) of the isopropoxide ligand would appear as a septet, while the methyl protons (-CH₃) would present as a doublet due to spin-spin coupling. The ¹³C NMR spectrum would correspondingly show two distinct signals for the methine and methyl carbons. The chemical shifts are influenced by the electronegative oxygen and the Lewis acidic titanium center.

⁴⁷/⁴⁹Ti NMR: Titanium possesses two NMR-active isotopes, ⁴⁷Ti and ⁴⁹Ti, both of which are quadrupolar nuclei with low natural abundance and sensitivity, making their detection challenging. huji.ac.il However, ⁴⁹Ti is generally the preferred nucleus due to its slightly higher sensitivity and narrower line widths. huji.ac.il The chemical shifts in ⁴⁹Ti NMR are highly sensitive to the coordination environment and the nature of the ligands attached to the titanium atom, spanning a very wide range. huji.ac.il For this compound, the resonance would be expected in the characteristic range for Ti(IV) complexes. The substitution of two alkoxide groups with more electronegative chloride ligands, compared to titanium(IV) isopropoxide, would be expected to cause a significant shift in the ⁴⁹Ti resonance.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (CH) | ~4.5 - 5.0 | Septet | The methine proton is deshielded by the adjacent oxygen atom. |

| ¹H (CH₃) | ~1.2 - 1.5 | Doublet | Coupled to the single methine proton. |

| ¹³C (CH) | ~75 - 85 | - | The carbon atom is directly bonded to the electronegative oxygen. |

| ¹³C (CH₃) | ~25 - 30 | - | Represents the methyl groups of the isopropoxide ligand. |

| ⁴⁹Ti | -400 to -700 | - | This is an estimated range. The precise chemical shift is highly dependent on solvent and potential oligomerization. The value reflects a shift relative to compounds like Ti(O-i-Pr)₄. researchgate.net |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the bonding within the this compound molecule. These methods measure the vibrational frequencies of bonds, which are characteristic of the bond type and its chemical environment.

The IR and Raman spectra provide evidence for the key structural components of the molecule. The presence of the isopropoxide ligand is confirmed by characteristic C-H and C-O stretching and bending modes. Crucially, the spectra exhibit bands in the low-frequency region that are assigned to the stretching vibrations of the Ti-O and Ti-Cl bonds. These bands are direct indicators of the coordination environment around the titanium center. For a molecule with a center of symmetry, IR and Raman spectroscopy are complementary, as some vibrational modes may be active in one technique but not the other.

| Wavenumber (cm⁻¹) | Assignment | Technique | Notes |

| 2850 - 3000 | C-H stretch | IR, Raman | Characteristic of the alkyl groups in the isopropoxide ligands. |

| 1300 - 1450 | C-H bend | IR, Raman | Vibrations associated with the methyl and methine groups. |

| 1000 - 1150 | C-O stretch | IR | Strong absorption typical for alkoxide ligands. |

| 550 - 650 | ν(Ti-O) stretch | IR, Raman | Corresponds to the vibration of the bond between titanium and the isopropoxide oxygen. The exact position is sensitive to the coordination number. researchgate.net |

| 360 - 400 | ν(Ti-Cl) stretch | IR, Raman | Corresponds to the vibration of the titanium-chlorine bond. In dimeric structures, bridging and terminal chlorides would show different frequencies. cdnsciencepub.com |

UV-Visible spectroscopy provides information on the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk

As a titanium(IV) complex, this compound has a d⁰ electron configuration, meaning there are no d-electrons to participate in d-d transitions. libretexts.org Therefore, the observed electronic transitions are primarily of the ligand-to-metal charge transfer (LMCT) type. libretexts.org In these transitions, an electron is excited from a molecular orbital that is primarily ligand-based (from the chloride or isopropoxide ligands) to an empty d-orbital on the titanium center. These are typically high-energy transitions, and thus the absorption bands are expected to appear in the UV region of the spectrum.

| λmax (nm) | Transition Type | Notes |

| < 400 nm | LMCT (p(O) → d(Ti)) | Excitation of a non-bonding electron from an oxygen p-orbital of the isopropoxide ligand to an empty d-orbital of the titanium center. uzh.ch |

| < 400 nm | LMCT (p(Cl) → d(Ti)) | Excitation of a non-bonding electron from a chlorine p-orbital to an empty d-orbital of the titanium center. uzh.ch |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are soft ionization methods suitable for analyzing organometallic complexes.

The mass spectrum would be expected to show a peak corresponding to the molecular ion or related adducts, confirming the compound's molecular formula. The analysis of the fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a chloride atom, an isopropoxide group, or a neutral propan-2-ol molecule. nih.govmiamioh.edu

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

| 238.96 | [C₆H₁₄Cl₂O₂Ti]⁺ | Molecular Ion [M]⁺ |

| 203.99 | [C₆H₁₄ClO₂Ti]⁺ | Loss of a chlorine radical (·Cl) |

| 179.97 | [C₃H₇Cl₂OTi]⁺ | Loss of an isopropoxy radical (·O-i-Pr) |

| 178.98 | [C₃H₆Cl₂Ti]⁺ | Loss of a neutral propan-2-ol molecule (HO-i-Pr) |

Note: Predicted m/z values are based on the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl, ⁴⁸Ti).

X-ray Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods provide invaluable data on molecular connectivity and electronic structure, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. carleton.edu

For this compound, this technique would reveal whether the compound exists as a monomer in the solid state or, as is common for such titanium alkoxide halides, forms oligomeric structures like dimers or polymers. A likely structure is a dimer, [TiCl(O-i-Pr)₂(μ-Cl)]₂, where two titanium centers are bridged by two chloride ligands. This arrangement allows the titanium atoms to achieve a more stable, higher coordination number (typically five or six). A full structural analysis would provide the exact Ti-Cl and Ti-O bond lengths, distinguishing between terminal and bridging ligands, as well as the critical O-Ti-O, Cl-Ti-Cl, and O-Ti-Cl bond angles that define the coordination geometry.

| Parameter | Information Provided |

| Crystal System & Space Group | Defines the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., Ti-Cl, Ti-O, C-O, C-C). Would differentiate between shorter terminal bonds and longer bridging bonds in a dimeric structure. |

| Bond Angles (°) | Precise angles between adjacent bonds (e.g., Cl-Ti-Cl, O-Ti-O, Ti-O-C). Defines the coordination geometry around the titanium center (e.g., tetrahedral, trigonal bipyramidal, octahedral). |

| Molecular Conformation | Determines the overall shape and arrangement of the molecule in the solid state, including the orientation of the isopropoxide ligands. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) stands as a cornerstone technique for the elucidation of the crystalline structure of this compound complexes. Through the analysis of diffraction patterns, researchers can determine key crystallographic parameters, offering a window into the solid-state arrangement of the molecule.

In a notable study, the reaction of TiCl4 with 2-propanol led to the formation of a dimeric complex, [TiCl2(OiPr)(HOiPr)(μ-Cl)]2, which incorporates dichlorotitanium and propan-2-ol moieties. The crystalline structure of this compound was meticulously characterized using single-crystal X-ray diffraction, a technique that provides more detailed structural information than PXRD but whose principles are analogous. The analysis revealed that the complex crystallizes in the orthorhombic space group Pbca. researchgate.net

The detailed crystallographic data obtained for this this compound complex are summarized in the interactive table below. researchgate.net These parameters are crucial for identifying the specific crystalline phase of the material and for quality control in synthesis.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.605(3) |

| b (Å) | 12.841(4) |

| c (Å) | 15.414(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.456 |

| R-factor | 0.049 |

| Weighted R-factor | 0.062 |

This interactive table provides key crystallographic data for a this compound complex. researchgate.net

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique employed to determine the elemental composition of a synthesized compound, thereby verifying its empirical formula. For organometallic compounds like this compound, confirming the precise ratio of elements such as carbon, hydrogen, chlorine, and titanium is essential to validate the successful synthesis of the target molecule.

In the characterization of related dichlorotitanium alkoxide complexes, elemental analyses are routinely performed. researchgate.net For instance, the elemental composition of the synthesized dimeric complex [TiCl2(OiPr)(HOiPr)(μ-Cl)]2 was confirmed using a Heraeus CHN-O-RAPID instrument. researchgate.net This type of analyzer combusts the sample to convert the elements into simple gases (CO2, H2O, N2), which are then quantified to determine the percentage of carbon and hydrogen. The analysis of other elements like chlorine and titanium would typically be carried out using complementary techniques such as ion chromatography or inductively coupled plasma-atomic emission spectrometry (ICP-AES).

The expected elemental composition for a this compound complex can be calculated based on its proposed molecular formula. The experimental values obtained from elemental analysis are then compared against these theoretical values to ascertain the purity and confirm the identity of the compound.

| Element | Theoretical % | Experimental % (Example) |

| Carbon (C) | Varies with specific complex | Varies |

| Hydrogen (H) | Varies with specific complex | Varies |

| Chlorine (Cl) | Varies with specific complex | Varies |

| Titanium (Ti) | Varies with specific complex | Varies |

This interactive table illustrates a typical comparison between theoretical and experimental elemental analysis data for a this compound complex.

Advanced Microscopy Techniques (e.g., SEM-EDX, TEM) for Material Characterization